molecular formula C27H18BrN3 B12816309 2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12816309
M. Wt: 464.4 g/mol
InChI Key: ZCCPIXWQNBPVDR-UHFFFAOYSA-N
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Description

2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a brominated biphenyl group attached to a triazine core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the bromination of biphenyl derivatives followed by the formation of the triazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The brominated biphenyl group can engage in π-π interactions with aromatic systems, while the triazine core can participate in hydrogen bonding and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its unique combination of a brominated biphenyl group and a triazine core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-[3-(4-bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-24-16-14-19(15-17-24)22-12-7-13-23(18-22)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H

InChI Key

ZCCPIXWQNBPVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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